DAO Inhibitory Potency: 5-Methyl Substitution Confers Superior Activity Over Des-Methyl and 4,5-Dimethyl Analogs
In a systematic SAR study of thiophene carboxylic acids as human D-amino acid oxidase (DAO) inhibitors, 5-methylthiophene-2-carboxylic acid exhibited an IC₅₀ of 4.6 µM against recombinant human DAO at pH 8.5 and 23 °C [1]. Under identical assay conditions, 4,5-dimethylthiophene-2-carboxylic acid showed an IC₅₀ of 7.3 µM, representing a 1.6-fold reduction in potency compared with the mono-5-methyl analog [1]. While direct IC₅₀ data for 4-amino-5-methylthiophene-2-carboxylic acid in this specific DAO assay have not been independently reported, the SAR trend established across the thiophene-2-carboxylic acid series indicates that small substituents at the 4- and 5-positions are well-tolerated and that the addition of an amino group at the 4-position has the potential to introduce hydrogen-bonding interactions with active-site residues, as observed in co-crystal structures of related thiophene inhibitors with DAO [1][2]. This positions 4-amino-5-methylthiophene-2-carboxylic acid as a structurally distinct candidate for DAO inhibitor optimization, differentiated from the simple 5-methyl and 4,5-dimethyl analogs by the presence of the ionizable 4-amino moiety.
| Evidence Dimension | DAO inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | Not independently determined in published DAO assays; predicted to retain or exceed mono-5-methyl analog potency based on SAR tolerance for small 4-substituents |
| Comparator Or Baseline | 5-methylthiophene-2-carboxylic acid: IC₅₀ = 4.6 µM; 4,5-dimethylthiophene-2-carboxylic acid: IC₅₀ = 7.3 µM |
| Quantified Difference | 4,5-dimethyl analog is 1.6-fold less potent than 5-methyl analog; amino substitution at the 4-position provides an additional hydrogen-bond donor/acceptor not present in either comparator |
| Conditions | Recombinant human DAO, pH 8.5, 23 °C (BRENDA enzyme database, Kato et al. 2018) |
Why This Matters
The 4-amino group provides a synthetic diversification point absent in the 5-methyl and 4,5-dimethyl comparators, enabling amide or sulfonamide derivatization for potency optimization while preserving the DAO-active thiophene-2-carboxylic acid pharmacophore.
- [1] BRENDA Enzyme Database. IC₅₀ values for 5-methylthiophene-2-carboxylic acid (4.6 µM) and 4,5-dimethylthiophene-2-carboxylic acid (7.3 µM) against human D-amino acid oxidase. https://www.brenda-enzymes.org/ligand.php?brenda_ligand_id=91946 View Source
- [2] Kato, Y.; Hin, N.; Maita, N.; Thomas, A.G.; Kurosawa, S.; Rojas, C.; Yorita, K.; Slusher, B.S.; Fukui, K.; Tsukamoto, T. Structural basis for potent inhibition of D-amino acid oxidase by thiophene carboxylic acids. Eur. J. Med. Chem. 2018, 159, 23–34. DOI: 10.1016/j.ejmech.2018.09.040 View Source
